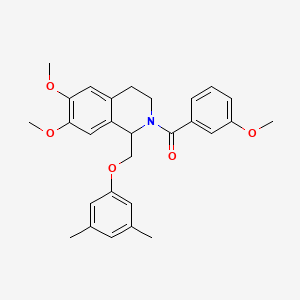![molecular formula C22H20N6O3 B11225527 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11225527.png)
1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the indazole and quinazoline intermediates, followed by their coupling with the pyrrolidine derivative. Common synthetic methods include:
Transition Metal Catalyzed Reactions: These reactions are often employed to form the indazole and quinazoline moieties.
Reductive Cyclization Reactions: These reactions are used to form the quinazoline ring system.
Coupling Reactions: The final step involves coupling the indazole and quinazoline intermediates with the pyrrolidine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indazole or quinazoline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced indazole derivatives .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery .
Medicine
In medicinal chemistry, 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer progression makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique structure allows for the exploration of new applications in material science and catalysis .
作用機序
The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1H-Indazole-3-amine Derivatives: These compounds share the indazole moiety and have shown similar biological activities.
Quinazoline Derivatives: These compounds share the quinazoline moiety and are known for their anticancer properties.
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are used in various medicinal chemistry applications.
Uniqueness
What sets 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE apart is its unique combination of three different heterocyclic moieties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
特性
分子式 |
C22H20N6O3 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3-yl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20N6O3/c29-19-11-14(12-28(19)20-15-5-1-4-8-18(15)25-26-20)21(30)23-9-10-27-13-24-17-7-3-2-6-16(17)22(27)31/h1-8,13-14H,9-12H2,(H,23,30)(H,25,26) |
InChIキー |
MWBQFELYEJHWMW-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCN4C=NC5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dimethyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225445.png)
![6-Allyl-N-(1,3-benzodioxol-5-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225446.png)
![N-(4-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225453.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B11225465.png)
![Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo-](/img/structure/B11225471.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B11225478.png)


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B11225498.png)

![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B11225520.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11225530.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B11225533.png)
![N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis[2-(2-methylphenoxy)acetamide]](/img/structure/B11225538.png)
